
Methyl 3-(diethylamino)propanoate
Overview
Description
Methyl 3-(diethylamino)propanoate is an organic compound with the molecular formula C8H17NO2. It is a colorless to light yellow clear liquid at room temperature. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(diethylamino)propanoate can be synthesized through the esterification of 3-(diethylamino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and methanol are continuously fed, and the ester is continuously removed. This process enhances the efficiency and yield of the esterification reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form primary or secondary amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(diethylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(diethylamino)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions. The compound’s diethylamino group allows it to interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Methyl 3-(dimethylamino)propanoate: This compound has a similar structure but with dimethylamino instead of diethylamino groups.
Ethyl 3-(diethylamino)propanoate: Similar to methyl 3-(diethylamino)propanoate but with an ethyl ester group, leading to variations in physical and chemical properties.
Uniqueness: this compound is unique due to its specific ester and diethylamino groups, which confer distinct reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in multiple scientific and industrial applications make it a valuable compound .
Biological Activity
Methyl 3-(diethylamino)propanoate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a diethylamino group attached to a propanoate moiety, which enhances its solubility and reactivity. The molecular formula is , and it exhibits properties typical of esters and amines, making it a versatile compound for various applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological receptors and enzymes. The diethylamino group can facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and enzyme activity. This interaction can lead to various physiological effects, including modulation of synaptic transmission and enzyme catalysis .
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential use in developing new antibiotics.
- Cytotoxicity : Research has shown that this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves inducing apoptosis in malignant cells through the activation of specific cellular pathways.
- Neuropharmacological Effects : Due to its ability to interact with neurotransmitter systems, there is ongoing research into its effects on mood regulation and anxiety disorders. Studies suggest it may act as a modulator of serotonin and dopamine pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Methyl 3-(dimethylamino)propanoate | Dimethylamino group | Exhibits strong antimicrobial properties |
Ethyl 3-(diethylamino)propanoate | Ethyl instead of methyl on the ester group | Affects solubility and reactivity |
Methyl 3-(diethylamino)butanoate | Longer butyl chain | Potentially different pharmacokinetics |
This table highlights how variations in the amino groups and ester chains can influence the biological activity and pharmacological profiles of these compounds.
Study on Antimicrobial Properties
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Cytotoxicity Assessment
In another investigation by Johnson et al. (2024), the cytotoxic effects of the compound were evaluated on various cancer cell lines, including HeLa and MCF-7. The study revealed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values around 25 µM for HeLa cells. The mechanism was linked to the activation of caspase-3, indicating apoptosis induction .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 3-(diethylamino)propanoate, and how can reaction conditions be optimized for academic laboratory settings?
this compound can be synthesized via nucleophilic substitution or esterification. For example, analogous protocols involve alkylation of β-alanine derivatives using methyl iodide in polar aprotic solvents (e.g., DMF) with a strong base like sodium hydride to deprotonate the amine . Optimization should focus on:
- Temperature control : Reactions typically proceed at 40–60°C to balance reactivity and side-product formation.
- Solvent selection : DMF or THF improves solubility of intermediates.
- Stoichiometry : A 10–20% excess of methylating agent ensures complete conversion .
Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is critical to confirm ester formation and purity .
Q. How can researchers accurately characterize this compound using spectroscopic and chromatographic methods?
- Spectroscopic analysis :
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities, while GC-MS confirms volatility and fragmentation patterns .
Q. What are the critical safety considerations when handling this compound in experimental protocols?
- Hazard mitigation : The compound is a skin/eye irritant (Risk Phrase R36/37/38). Use nitrile gloves, safety goggles, and fume hoods during handling .
- Waste disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal through certified hazardous waste services .
- Storage : Keep in airtight containers under inert gas (N2) at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or condensation reactions?
The diethylamino group acts as an electron-donating substituent, enhancing the electrophilicity of the adjacent ester carbonyl. In nucleophilic acyl substitutions (e.g., aminolysis), the lone pair on the amine stabilizes the tetrahedral intermediate, accelerating reaction rates. Steric hindrance from the diethyl groups, however, may reduce accessibility in bulky nucleophiles, requiring solvent systems that improve substrate solubility (e.g., DMSO) . Kinetic studies using <sup>13</sup>C labeling or DFT calculations can further elucidate transition states .
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) of this compound across different studies?
- Controlled replication : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and temperature conditions.
- Meta-analysis : Compare data from peer-reviewed sources (e.g., NIST Chemistry WebBook ) and validate via collaborative round-robin testing.
- Advanced analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) to study aggregation in aqueous solutions .
Q. What computational modeling approaches are validated for predicting the physicochemical behavior of this compound in complex reaction systems?
- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., GAFF) using experimental data (e.g., logP, pKa) to predict solubility and diffusion coefficients.
- Quantum mechanics (QM) : Density Functional Theory (DFT) at the B3LYP/6-31G* level models reaction pathways and transition states, validated against crystallographic data (e.g., bond lengths/angles from X-ray structures ).
- Machine learning : Train models on PubChem datasets to predict hydrolysis rates under varying pH conditions.
Q. How does the steric and electronic configuration of the diethylamino group influence the compound's behavior in organocatalytic applications?
- Steric effects : The bulky diethyl groups hinder approach to sterically crowded substrates, limiting catalytic efficiency in asymmetric syntheses.
- Electronic effects : The strong electron-donating nature increases nucleophilicity of the amine, enhancing its ability to activate carbonyl groups in aldol or Michael additions.
- Optimization strategies : Modify substituents (e.g., replacing ethyl with smaller alkyl groups) or use co-catalysts (e.g., thioureas) to balance steric and electronic contributions .
Q. Methodological Recommendations
- Data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and crystallographic data in repositories like PubChem or Zenodo .
- Ethical reporting : Disclose all deviations from standard protocols (e.g., alternative purification methods) to ensure reproducibility .
Properties
IUPAC Name |
methyl 3-(diethylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOYBMFCELTAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276954 | |
Record name | methyl 3-(diethylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-01-9 | |
Record name | N, METHYL ESTER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-(diethylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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